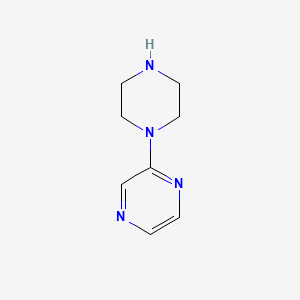

2-(Piperazin-1-yl)pyrazine

Overview

Description

2-(Piperazin-1-yl)pyrazine is an organic compound that is widely used in the field of scientific research. It is a heterocyclic compound with a piperazine ring connected to a pyrazine ring, and is commonly referred to as “2-PP”. The compound has been found to have a wide range of applications in scientific research, including as a synthetic intermediate for other compounds, a reagent for organic synthesis, and a pharmacological agent.

Scientific Research Applications

Automated Flow Preparation in Organic Chemistry

Researchers have utilized 2-(piperazin-1-yl)pyrazine in the automated flow preparation of pyrazine-2-carboxamide, demonstrating its application in the synthesis of complex organic compounds. This process, involving the simultaneous control of multiple flow chemistry devices, highlights the compound's role in facilitating efficient and machine-assisted organic synthesis (Ingham et al., 2014).

Pharmacological Activities

This compound derivatives exhibit a wide range of pharmacological activities. They have been identified in compounds with diverse biological functions, including antitumor, anticonvulsant, antidepressant, analgesic, antimicrobial, anti-tubercular, anti-diabetic, antihistamine, anti-inflammatory activities, and more. This versatility indicates the compound's significant potential in pharmaceutical applications (Asif, 2015).

Antimicrobial Properties

A study synthesizing new derivatives of piperazine and triazolo-pyrazine revealed potent antimicrobial properties. These compounds were evaluated against bacterial and fungal strains, showcasing their potential as effective antimicrobial agents (Patil et al., 2021).

Synthesis Methodology

Advancements in the synthesis of this compound derivatives have been documented. A notable example is an iodine-mediated one-pot reaction, providing a straightforward pathway for synthesizing these derivatives. This research contributes to the understanding of efficient synthetic routes for such compounds (Liu et al., 2017).

Anti-Tubercular Agents

Some derivatives of this compound have been explored as potential anti-tubercular agents. Novel compounds containing this moiety were synthesized and showed significant activity against Mycobacterium tuberculosis, highlighting its potential in tuberculosis treatment (Srinivasarao et al., 2020).

Piperazine Synthesis

Piperazine, a related compound, is a common element in many pharmaceuticals. Recent methods for constructing the piperazine ring system, including those involving this compound, have been highlighted, underlining its importance in drug development (Gettys et al., 2017).

Safety and Hazards

Future Directions

The future directions for 2-(Piperazin-1-yl)pyrazine could involve its use in the development of medications based on heterocyclic compounds . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were found to exhibit significant anti-tubercular activity . This suggests that this compound and its derivatives could have potential applications in the treatment of tuberculosis .

Mechanism of Action

Target of Action

It’s worth noting that piperazine derivatives have been found to exhibit a wide range of biological and pharmaceutical activities . For instance, piperazine is a known GABA receptor agonist , and certain piperazine-based compounds have shown antimicrobial activity and anti-tubercular activity .

Mode of Action

Piperazine, a structural component of this compound, is known to bind directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Piperazine derivatives have been associated with various biochemical pathways due to their wide range of biological activities .

Result of Action

Certain piperazine-based compounds have shown antimicrobial activity and anti-tubercular activity .

Biochemical Analysis

Biochemical Properties

2-(Piperazin-1-yl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit inhibitory activity against acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system Additionally, this compound can form complexes with metal ions, which may influence its biochemical behavior and interactions with other biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It has demonstrated antiproliferative activity against several cancer cell lines, including HCT-15, NCI H-522, T47D, HepG-2, and PA-1 . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating specific signaling pathways and altering the expression of genes involved in cell survival and death .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it acts as an antagonist of the alpha-2 adrenergic receptor and a partial agonist of the 5-HT1A receptor . These interactions result in changes in gene expression and cellular responses, contributing to its observed biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade under specific conditions, such as exposure to light or extreme pH . Long-term studies in vitro and in vivo have indicated that the compound can maintain its biological activity over extended periods, although its efficacy may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing anxiety and improving cognitive function . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I metabolism, primarily through hydroxylation and oxidation reactions mediated by cytochrome P450 enzymes . These metabolic transformations can lead to the formation of active or inactive metabolites, influencing the compound’s overall biological activity. Additionally, this compound can affect metabolic flux and metabolite levels, potentially altering cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes and accumulate in various tissues, including the brain, liver, and kidneys . Its distribution is influenced by factors such as lipophilicity and binding affinity to plasma proteins . These properties determine the compound’s localization and accumulation within the body.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is known to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation and acetylation, may also influence its subcellular targeting and activity . These modifications can direct the compound to specific compartments or organelles, enhancing its biological effects.

properties

IUPAC Name |

2-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-2-11-8(7-10-1)12-5-3-9-4-6-12/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGFLVDMFDHYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188342 | |

| Record name | 1-Piperazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34803-68-4 | |

| Record name | 2-(1-Piperazinyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34803-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034803684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-piperazinylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

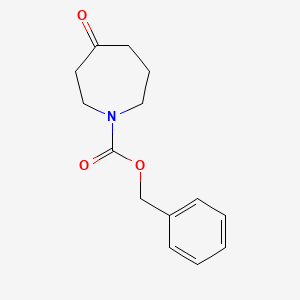

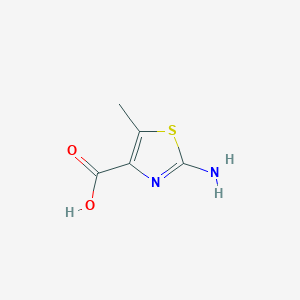

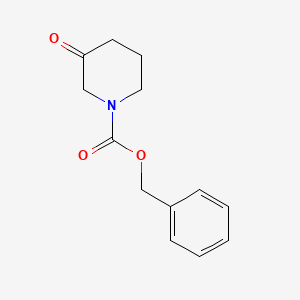

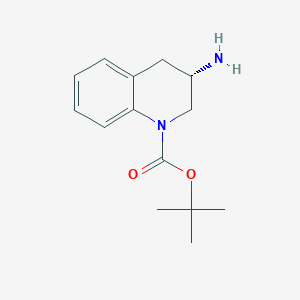

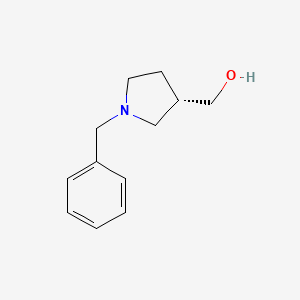

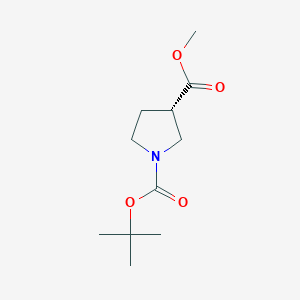

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the reported iodine-mediated synthesis of 2-(piperazin-1-yl)pyrazine derivatives?

A1: The research by [] introduces a novel, one-pot synthetic route for producing this compound derivatives using iodine as a mediator. This method offers a more straightforward and efficient alternative to previous synthetic approaches by utilizing readily available N-alkyl piperazines as starting materials []. This streamlined process could potentially reduce production costs and facilitate further research into the properties and applications of these compounds.

Q2: What is the proposed reaction mechanism for this iodine-mediated synthesis?

A2: While the exact mechanism is still under investigation, the researchers propose a plausible pathway based on control experiments []. The proposed mechanism likely involves the formation of an iodo-pyrazine intermediate, followed by a nucleophilic substitution with the N-alkyl piperazine, ultimately leading to the this compound derivative.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.